Product packaging for Ethyl 4-chloro-3-hydroxybutanoate(Cat. No.:CAS No. 10488-69-4)

Ethyl 4-chloro-3-hydroxybutanoate

Cat. No.: B076548
CAS No.: 10488-69-4
M. Wt: 166.6 g/mol
InChI Key: ZAJNMXDBJKCCAT-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-hydroxybutanoate is a highly valuable chiral building block and synthetic intermediate in organic chemistry and pharmaceutical research. This compound features two highly functionalizable groups—a chloride and a hydroxyl group—on an ester-containing butanoate skeleton, making it a versatile precursor for the synthesis of complex molecules. Its primary research value lies in its role as a key synthon for the production of statin-class drugs, such as cholesterol-lowering agents (e.g., Atorvastatin and Rosuvastatin), where it contributes to the critical hydroxy lactone moiety. The molecule's reactivity allows for nucleophilic substitution of the chloride, oxidation or further derivatization of the alcohol, and manipulation of the ester group, enabling efficient access to a wide array of biologically active compounds, including beta-amino alcohols, gamma-lactones, and other heterocyclic systems. Researchers utilize this compound to explore asymmetric synthesis pathways, develop novel catalytic methods, and construct chiral fragments for natural product synthesis. Its bifunctional nature provides a strategic handle for designing linear and cyclic structures with precise stereochemical control, making it an indispensable tool for medicinal chemists and synthetic organic chemists aiming to accelerate the discovery and development of new therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11ClO3 B076548 Ethyl 4-chloro-3-hydroxybutanoate CAS No. 10488-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-chloro-3-hydroxybutanoate
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InChI

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJNMXDBJKCCAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402594
Record name ethyl 4-chloro-3-hydroxybutanoate
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Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10488-69-4
Record name Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester
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Record name ethyl 4-chloro-3-hydroxybutanoate
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Record name ethyl 4-chloro-3-hydroxybutanoate
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Synthetic Methodologies for Ethyl 4 Chloro 3 Hydroxybutanoate

Biocatalytic Approaches

Biocatalysis leverages enzymes or whole microorganisms to perform chemical transformations. In the context of Ethyl 4-chloro-3-hydroxybutanoate synthesis, this primarily involves the stereoselective reduction of a ketone precursor.

The most prominent biocatalytic route to this compound is the asymmetric reduction of Ethyl 4-chloro-3-oxobutanoate (COBE). This reaction is catalyzed by enzymes, specifically carbonyl reductases, which are capable of delivering high yields and exceptional enantiomeric purity of the desired alcohol.

Carbonyl reductases (KREDs), also known as aldo-keto reductases, are a class of enzymes that catalyze the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. The utility of KREDs in synthesizing chiral alcohols like this compound lies in their inherent stereoselectivity, which can be harnessed to produce either the (S)- or (R)-enantiomer with high fidelity.

Enzyme-Catalyzed Asymmetric Reduction of Ethyl 4-chloro-3-oxobutanoate (COBE)

Utilizing Carbonyl Reductases (KREDs)
From Pichia stipitis (PsCRI, PsCRII)

A novel NADPH-dependent carbonyl reductase (PsCR) has been identified and cloned from the yeast Pichia stipitis. nih.govresearchgate.net This enzyme, when expressed in Escherichia coli, has demonstrated high efficiency in the asymmetric reduction of Ethyl 4-chloro-3-oxobutanoate (COBE). The recombinant PsCR exhibited an activity of 27 U/mg with COBE as the substrate. nih.govnih.gov In a monophasic aqueous system, the biotransformation of COBE to (S)-Ethyl 4-chloro-3-hydroxybutanoate using the transformed E. coli cells was completed in 18 hours. nih.gov This process resulted in a high molar yield and excellent optical purity of the (S)-isomer. nih.gov

ParameterValueReference
Enzyme SourcePichia stipitis nih.govresearchgate.net
Product(S)-Ethyl 4-chloro-3-hydroxybutanoate nih.gov
Molar Yield94% nih.gov
Enantiomeric Excess>99% nih.gov
Reaction Time18 hours nih.gov
From Burkholderia gladioli (BgADH3)

Researchers have identified a stereoselective carbonyl reductase, designated as BgADH3, from Burkholderia gladioli CCTCC M 2012379, which shows remarkable activity and enantioselectivity in the synthesis of (R)-Ethyl 4-chloro-3-hydroxybutanoate. nih.gov This particular enantiomer is a key precursor for several pharmacologically important molecules, including L-carnitine. nih.gov To address the economic challenge of cofactor dependency, an enzyme-coupled system was developed using recombinant Escherichia coli that co-expresses both BgADH3 and glucose dehydrogenase (GDH) for the in situ regeneration of NADPH. nih.gov The reaction was further optimized by employing an aqueous/octanol biphasic system, which mitigates the issues of poor substrate solubility and instability in aqueous media. nih.govnih.gov Through a substrate fed-batch strategy, a high concentration of COBE (1200 mmol) was successfully converted. nih.govnih.gov

ParameterValueReference
Enzyme SourceBurkholderia gladioli CCTCC M 2012379 nih.gov
Product(R)-Ethyl 4-chloro-3-hydroxybutanoate nih.govnih.gov
Substrate Concentration1200 mmol nih.govnih.gov
Enantiomeric Excess99.9% nih.govnih.govresearchgate.net
Space-Time Yield4.47 mmol∙L⁻¹∙h⁻¹∙g DCW⁻¹ nih.govnih.govresearchgate.net
From Candida parapsilosis (CpSADH)

The use of whole resting cells of Candida parapsilosis ATCC 7330 has been optimized for the asymmetric reduction of Ethyl 4-chloro-3-oxobutanoate to its (S)-enantiomer. researchgate.net The optimization process involved a detailed study of various parameters, including the age and size of the inoculum, the timing of biocatalyst harvesting, and reaction conditions such as co-substrate, pH, and concentrations of both the resting cells and the substrate. researchgate.net These meticulous adjustments were found to have a significant impact on the rate of the asymmetric reduction. researchgate.net Under the established optimal conditions, a noteworthy concentration of the final product was achieved, demonstrating the high efficiency of this whole-cell biocatalyst. researchgate.net

ParameterValueReference
BiocatalystCandida parapsilosis ATCC 7330 (resting cells) researchgate.net
Product(S)-Ethyl 4-chloro-3-hydroxybutanoate researchgate.net
Final Concentration1.38 M (230 g/l) researchgate.net
Isolated Yield95% researchgate.net
Enantiomeric Excess>99% researchgate.net
Space-Time Yield115 mmol/lh researchgate.net
From Saccharomyces cerevisiae (YOL151W, YDL124W, YOR120W)

Several reductases from the well-known baker's yeast, Saccharomyces cerevisiae, have been identified and evaluated for their ability to reduce Ethyl 4-chloro-3-oxobutanoate (ECOB). nih.gov Notably, these enzymes exhibit distinct stereoselectivities. The reductases encoded by the genes YOL151W and YOR120W both produce the (R)-enantiomer of this compound. nih.gov In contrast, the reductase from the YDL124W gene exclusively yields the (S)-enantiomer. nih.gov

For the production of (R)-Ethyl 4-chloro-3-hydroxybutanoate, the YOL151W reductase has been expressed in E. coli, purified, and subsequently immobilized on magnetic microparticles. nih.gov This immobilized enzyme was utilized in a coupled reaction system with glucose dehydrogenase from Bacillus megaterium for the regeneration of the NADPH cofactor. nih.gov This system effectively converted 20 mM of ECOB, resulting in the exclusive formation of the (R)-product with a high enantiomeric excess. nih.gov

To facilitate the production of the (S)-enantiomer, a recombinant E. coli strain was engineered to co-express the YDL124W reductase and Bacillus subtilis glucose dehydrogenase for cofactor recycling. nih.gov This whole-cell biocatalyst was shown to produce (S)-Ethyl 4-chloro-3-hydroxybutanoate exclusively. nih.gov

Reductase GeneProduct EnantiomerEnantiomeric Excess (e.e.p)NotesReference
YOL151W(R)98%Immobilized enzyme with cofactor regeneration nih.govnih.gov
YDL124W(S)ExclusiveRecombinant E. coli with cofactor regeneration nih.gov
YOR120W(R)-- nih.gov
From Streptomyces coelicolor (ScCR)

Information on the use of Streptomyces coelicolor (ScCR) for the synthesis of this compound was not available in the provided search results.

From Candida magnoliae (CmCR)
From Candida albicans (Sorbose Reductase)

An NADPH-dependent sorbose reductase from Candida albicans has been identified as an effective catalyst for the asymmetric reduction of COBE to (S)-4-chloro-3-hydroxybutanoate. nih.gov The recombinant enzyme exhibited an activity of 6.2 U/mg towards COBE. nih.gov A system utilizing two coexisting recombinant E. coli strains was developed for this synthesis. One strain expresses the sorbose reductase, while the other expresses glucose dehydrogenase, which serves to regenerate the NADPH cofactor. nih.gov Under optimal conditions, this dual-strain system achieved a maximum yield of 1240 mM of (S)-4-chloro-3-hydroxybutanoate with an optical purity of 99% e.e. nih.gov This system also achieved a high total turnover number of 53,900 for NADP+/NADPH without the need for external addition of the cofactor. nih.gov Another novel NADPH-dependent reductase (CaCR) from Candida albicans, when co-expressed with glucose dehydrogenase in E. coli, produced 1320 mM of (S)-CHBE with an optical purity higher than 99% e.e. in a water/butyl acetate (B1210297) system. researchgate.net

Engineered Alcohol Dehydrogenases

Protein engineering has been employed to enhance the catalytic efficiency of alcohol dehydrogenases (ADHs) for the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate ((R)-CHBE). nih.govacs.org One study utilized a sequence-modeling-docking-principle (SMDP) method to screen for enzymes with catalytic activity and then applied protein modification strategies to the active center, substrate channel, and distal hotspots of alcohol dehydrogenase LCRIII. nih.govacs.org The optimal mutant, M3 (W151F-S167A-F215Y), exhibited a specific enzyme activity of 23.00 U/mg and a kcat/Km of 11.22 mM⁻¹·min⁻¹, which were 4.55-fold and 3.98-fold higher than the wild type, respectively. nih.govacs.org Using this engineered enzyme along with a glucose dehydrogenase (GDH), (R)-CHBE was produced at a concentration of 298.21 g/L with an enantiomeric excess greater than 99%. nih.govacs.org

Whole-Cell Biocatalysis

Whole-cell biocatalysis is a widely used and effective approach for the synthesis of both (R)- and (S)-enantiomers of this compound. This method avoids the need for enzyme purification and can incorporate cofactor regeneration systems within the host organism.

Recombinant Escherichia coli is a common host for expressing various reductases and dehydrogenases for the production of this compound. These systems often co-express a primary reductase for the conversion of COBE and a secondary dehydrogenase, typically glucose dehydrogenase (GDH), for cofactor regeneration.

For the synthesis of (S)-CHBE, E. coli has been engineered to co-express:

A carbonyl reductase from Pichia stipitis and a glucose dehydrogenase from Bacillus megaterium. This system produced 1,398 mM of (S)-CHBE in the organic phase of a water/n-butyl acetate system with a molar yield of 90.7% and >99% e.e. nih.govnjtech.edu.cn

A carbonyl reductase from Candida magnoliae (CmCR) and a glucose dehydrogenase from Bacillus megaterium. This resulted in the production of 2.58 M (430 g/l) (S)-CHBE in a two-phase system and 1.25 M (208 g/l) in an aqueous system, both with 100% e.e. epa.gov

An NADPH-dependent sorbose reductase from Candida albicans alongside a glucose dehydrogenase-expressing E. coli strain, yielding 1240 mM of (S)-CHBE with 99% e.e. nih.gov

An NADH-dependent reductase from Candida magnoliae (CmCR) which, without a co-expressed GDH, produced (S)-CHBE from 3000 mM COBE with >99.0% yield and >99.9% e.e. researchgate.net

An alcohol dehydrogenase from Stenotrophomonas maltophilia (SmADH31) and a glucose dehydrogenase from Bacillus subtilis, which converted 660 g/L of COBE to (S)-CHBE with >99.9% e.e. acs.orgsci-hub.se

For the synthesis of (R)-CHBE, recombinant E. coli systems have been developed to express:

A secondary alcohol dehydrogenase from Candida parapsilosis, which, using 2-propanol for NADH regeneration, yielded 36.6 g/l of (R)-ECHB with >99% e.e. and a 95.2% conversion yield. researchgate.net

A carbonyl reductase (CgCR) and glucose dehydrogenase (GDH). This system achieved a high yield (≥90%) from 1000 mM COBE in an ethyl acetate-betaine/lactic acid-H₂O system. mdpi.com

An aldehyde reductase from Sporobolomyces salmonicolor and a glucose dehydrogenase from Bacillus megaterium. In a two-phase system, this resulted in a 97.5% yield and 99% e.e. from 300 mmol of COBE. researchgate.net

A system where the supplementation of l-glutamine (B1671663) and d-xylose (B76711) in a biphasic system led to 100% yield of (R)-CHBE (>99% ee) from 800mM COBE. nih.gov

Table of Research Findings on this compound Synthesis

Table of Mentioned Chemical Compounds

Recombinant Escherichia coli Systems
2.1.1.2.1.1. Co-expression with Glucose Dehydrogenase (GDH) for Cofactor Regeneration (NADPH, NADH)

A significant advancement in the efficiency of bioreduction is the co-expression of a carbonyl reductase or alcohol dehydrogenase with glucose dehydrogenase (GDH). nih.govnih.govnih.gov This strategy addresses the need for the expensive cofactors NADPH or NADH, which are essential for the reductase-catalyzed reaction. GDH regenerates the cofactor by oxidizing a low-cost substrate, typically glucose, thus ensuring a continuous supply for the primary reduction reaction. nih.govnih.gov

Recombinant Escherichia coli is a commonly used host for co-expressing these enzymes. nih.govnih.govnih.gov For instance, a recombinant E. coli harboring a carbonyl reductase and glucose dehydrogenase has been successfully used for the upscale production of (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE). nih.gov In one study, this system achieved a high substrate concentration of 1.7 M, yielding (S)-CHBE with a 97.2% yield and 99% enantiomeric excess (e.e.). nih.gov Another study reported the synthesis of (S)-CHBE to a concentration of 48.7 g/L with an optical purity of 99.8% e.e. using recombinant E. coli cells co-expressing an acetoacetyl-CoA reductase and GDH for NADPH regeneration. nih.gov

Similarly, a novel NADH-dependent carbonyl reductase from Pichia stipitis co-expressed with GDH in E. coli resulted in a 91% molar yield and an optical purity of the (S)-isomer greater than 99% e.e. nih.gov The use of whole-cell catalysts co-expressing a carbonyl reductase and GDH has been shown to produce high yields of (S)-CHBE, with one system reaching 1,398 mM in an organic phase. nih.gov

The choice of the primary reductase is also critical. An NADPH-dependent carbonyl reductase from Synechocystis sp., when co-expressed with Bacillus subtilis GDH, demonstrated high activity with COBE. nih.gov This system was able to convert 3000mM of COBE within 8 hours with a 98.2% yield and 99.4% e.e. by using in situ resin adsorption to mitigate product inhibition. nih.gov

Host OrganismReductaseCofactor SystemSubstrate Conc.Product Conc.YieldEnantiomeric Excess (e.e.)Reference
E. coliCarbonyl ReductaseGDH1.7 M-97.2%99% ((S)-CHBE) nih.gov
E. coliAcetoacetyl-CoA ReductaseGDH (NADPH)-48.7 g/L-99.8% ((S)-ECHB) nih.gov
E. coliCarbonyl Reductase (NADH-dependent)GDH--91%>99% ((S)-isomer) nih.gov
E. coliCarbonyl ReductaseGDH-1,398 mM->99% ((S)-CHBE) nih.gov
E. coliCarbonyl Reductase (NADPH-dependent)GDH3000 mM-98.2%99.4% ((S)-CHBE) nih.gov
Saccharomyces cerevisiaeCarbonyl ReductaseGDH-->95%>98% ((S)-isomer) google.com
Candida parapsilosis ATCC 7330

Candida parapsilosis ATCC 7330 has emerged as a particularly effective whole-cell biocatalyst for the asymmetric reduction of COBE to (S)-ethyl 4-chloro-3-hydroxybutanoate. nih.govoup.com This yeast strain is noted for its high stereoselectivity without requiring extensive pretreatment. oup.com Optimization of both culture and reaction parameters, such as inoculum size, co-substrate, pH, and substrate concentration, has been shown to significantly influence the reaction rate. nih.gov

Substrate and Product Tolerance in Bioreductions

A significant challenge in the biocatalytic production of this compound is the inhibition of the enzymes by high concentrations of both the substrate (COBE) and the product (CHBE). nih.govacs.org This inhibition can limit the productivity of the process.

To overcome this, researchers have explored various strategies. One approach is the discovery and application of robust enzymes with high tolerance to both substrate and product. For example, an alcohol dehydrogenase, SmADH31, from Stenotrophomonas maltophilia was found to tolerate extremely high concentrations (up to 6 M) of both COBE and (S)-CHBE. acs.org

Another effective strategy is the implementation of in situ product removal. The use of a macroporous adsorption resin, HZ 814, to adsorb (S)-CHBE as it is formed has been shown to alleviate product inhibition. nih.gov This allowed for the bioconversion of a very high concentration of COBE (3000 mM) within a short timeframe. nih.gov Similarly, a robust NADH-dependent reductase from E. coli CCZU-K14 demonstrated the ability to asymmetrically reduce COBE at a high concentration of 3000 mM to (S)-CHBE with a yield greater than 99.0% and an e.e. value over 99.9% after 14 hours. nih.gov

The use of an organic solvent-water two-phase system can also mitigate substrate and product inhibition by partitioning the inhibitory compounds into the organic phase, away from the enzyme in the aqueous phase. nih.gov

StrategyEnzyme/OrganismSubstrate/Product ToleranceOutcomeReference
Robust EnzymeAlcohol Dehydrogenase SmADH31Tolerates up to 6 M of substrate and productEfficient synthesis in a monophasic aqueous system acs.org
In Situ Product RemovalRecombinant E. coli with SrCR and GDH-Conversion of 3000 mM COBE in 8 hours nih.gov
Robust EnzymeNADH-dependent reductase from E. coli CCZU-K14High tolerance to 3000 mM COBE>99.0% yield and >99.9% e.e. nih.gov
Biphasic SystemMicrobial Aldehyde Reductase-Overcame substrate instability and enzyme inhibition nih.gov
Reaction Media: Aqueous, Organic Solvent-Water Biphasic, and Deep Eutectic Solvent-Water Systems

The choice of reaction medium is a critical factor influencing the efficiency and stability of the bioreduction process.

Aqueous Media: Many bioreductions are performed in aqueous systems, which are generally considered environmentally friendly. nih.govoup.comacs.org However, the instability of the substrate, COBE, in aqueous solutions can be a drawback. nih.govepa.gov Despite this, successful high-concentration synthesis of (S)-CHBE (up to 208 g/L) has been achieved in an aqueous monophase system by continuously feeding the substrate. epa.gov

Organic Solvent-Water Biphasic Systems: To address the limitations of aqueous systems, such as substrate instability and product inhibition, organic solvent-water biphasic systems have been developed. nih.govnih.govnih.govnih.gov In these systems, the organic solvent serves as a reservoir for the substrate and extracts the product, reducing their concentration in the aqueous phase where the enzyme is located. nih.gov This can lead to higher yields and productivity. For example, in a water/n-butyl acetate system, a co-expression system produced 1,398 mM of CHBE in the organic phase. nih.gov Similarly, an n-butyl acetate-water diphasic system was effective in overcoming substrate instability and enzyme inhibition. nih.gov

Deep Eutectic Solvent-Water Systems: More recently, deep eutectic solvent (DES)-water systems have been explored as a novel and biocompatible reaction medium. A study demonstrated the successful synthesis of (R)-CHBE in an ethyl acetate-betaine/lactic acid-water system using a recombinant E. coli containing a carbonyl reductase and glucose dehydrogenase. mdpi.com This system achieved a high yield (≥90%) with a high substrate concentration (1000 mM). mdpi.com

Immobilized Enzyme Systems

Immobilization of enzymes can offer several advantages, including enhanced stability, reusability, and simplified product purification. While specific examples of immobilized enzyme systems for the synthesis of this compound are less detailed in the provided context, the principle is well-established in biocatalysis. Immobilization can be particularly beneficial in continuous processing and for improving the economic feasibility of the synthesis.

Lipase-catalyzed Resolution of Racemic Esters

An alternative to asymmetric synthesis is the kinetic resolution of racemic this compound. This method utilizes lipases, which are enzymes that can selectively catalyze the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

Effects of Alkoxy Group and Solvent on Enantiomeric Ratio

The efficiency of lipase-catalyzed resolution is influenced by several factors, including the nature of the alkoxy group of the ester and the solvent used in the reaction. In the context of preparing (R)-4-chloro-3-hydroxybutanoate, the lipase-catalyzed resolution of this compound (CHBE) via aminolysis has been investigated.

One study screened various lipases and found that Novozym 435 exhibited the highest activity and enantioselectivity for the ammonolysis of CHBE. The choice of solvent was also critical, with 1,4-dioxane (B91453) being identified as the most suitable medium for this specific resolution.

Chemical Synthetic Methods

Traditional chemical synthesis provides several well-established methods for the production of this compound.

Asymmetric hydrogenation of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate, is a prominent chemical method for producing enantiomerically pure this compound. This method relies on chiral transition metal catalysts, with ruthenium (Ru), osmium (Os), and rhodium (Rh) being notable examples.

Ruthenium (Ru) Catalysts: Ruthenium complexes, particularly those with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly effective for the asymmetric hydrogenation of β-keto esters. nih.gov These catalysts can achieve high conversions and excellent enantioselectivities. For instance, Ru-BINAP catalyzed hydrogenation has been successfully applied to a variety of β-keto esters, demonstrating its utility in producing chiral β-hydroxy esters. nih.gov The general conditions for such hydrogenations often involve high pressure of hydrogen gas and the use of a suitable solvent.

Catalyst SystemSubstrateProduct Enantiomeric Excess (ee)Reference
Ru-BINAPAlkoxyallenesNot specified for this substrate nih.gov
RuCl(p-cymene)[(S,S)-Ts-DPEN]α-Methoxyimino-β-keto estersNot specified for this substrate
Ru/γ-Al2O3N-ethylcarbazoleNot specified for this substrate

Osmium (Os) Catalysts: Osmium complexes have also emerged as powerful catalysts for the asymmetric hydrogenation of ketones and esters. acs.orgnih.gov Pincer-type osmium complexes have shown high activity and enantioselectivity in the hydrogenation of various ketones, with some systems achieving up to 98% ee. researchgate.netscilit.com While less common than ruthenium for this specific transformation, the catalytic potential of osmium in asymmetric reductions is significant and continues to be an area of active research. acs.orgnih.gov

Rhodium (Rh) and Iridium (Ir) Catalysts: Rhodium catalysts, often with chiral phosphine (B1218219) ligands such as DIPAMP, have a historical significance in asymmetric hydrogenation. More recently, iridium catalysts have been shown to be highly effective for the asymmetric transfer hydrogenation of β-keto esters in water, achieving excellent yields and selectivities. organic-chemistry.org For example, an iridium(III) catalyst with a monosulfonylated diamine ligand can reduce various β-keto esters to their corresponding β-hydroxy esters with high enantioselectivity. organic-chemistry.org Given the similar catalytic properties of rhodium and iridium, these findings suggest the applicability of such systems for the synthesis of chiral this compound.

A straightforward, albeit less selective, method for the synthesis of this compound involves the reduction of ethyl 4-chloro-3-oxobutanoate using sodium borohydride (B1222165) (NaBH₄). NaBH₄ is a common and relatively mild reducing agent that readily reduces ketones to secondary alcohols.

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For the resolution of racemic this compound, lipase-catalyzed reactions are particularly effective. researchgate.net

In a typical enzymatic kinetic resolution, a lipase (B570770) is used to selectively acylate one of the enantiomers of the racemic alcohol. For example, using a lipase such as Novozym 435, the (S)-enantiomer of this compound can be selectively acylated, leaving the unreacted (R)-enantiomer with high enantiomeric purity. researchgate.net The acylated product can then be easily separated from the unreacted alcohol.

Alternatively, the lipase can catalyze the stereoselective hydrolysis of a racemic ester derivative. One study demonstrated the stereoselective hydrolysis of racemic ethyl 4-chloro-3-hydroxybutyrate using a lipase, which resulted in the production of (R)-ethyl 4-chloro-3-hydroxybutanoate with 99% enantiomeric excess. researchgate.net The success of kinetic resolution depends on the enantioselectivity of the lipase and the ability to stop the reaction at approximately 50% conversion to achieve a high enantiomeric excess of both the product and the remaining starting material.

EnzymeReaction TypeProductsEnantiomeric Excess (ee)Reference
Novozym 435 LipaseHydrolysis(R)-ethyl 4-chloro-3-hydroxybutanoate and (S)-3-hydroxy-γ-butyrolactone99% for (R)-enantiomer researchgate.net
Candida cylindracea LipaseHydrolysis/TransesterificationResolved acids and alcoholsHigh stereospecificity nih.gov

Derivatization and Chemical Transformations

Conversion to Chiral Intermediates

The enantiomerically pure forms of ethyl 4-chloro-3-hydroxybutanoate, specifically the (R)- and (S)-enantiomers, are crucial building blocks in asymmetric synthesis. They allow for the stereospecific construction of several biologically active molecules.

(R)-4-amino-3-hydroxybutyric acid ((R)-GABOB) is a neuromodulatory and hypotensive agent. The synthesis of (R)-GABOB frequently utilizes (R)-ethyl 4-chloro-3-hydroxybutanoate as a chiral precursor. arkat-usa.orgmdpi.com A common synthetic strategy involves the nucleophilic substitution of the chlorine atom with an azide (B81097) group (using sodium azide), followed by the reduction of the resulting azido (B1232118) intermediate to a primary amine. The final step is the hydrolysis of the ethyl ester to yield the carboxylic acid, GABOB. This multi-step conversion preserves the stereochemistry at the hydroxyl-bearing carbon.

The conversion of this compound to ethyl 4-cyano-3-hydroxybutyrate is a key step in the synthesis of various pharmaceuticals, including the cholesterol-lowering drug atorvastatin (B1662188). nih.gov This transformation can be efficiently achieved using enzymatic methods. Specifically, a halohydrin dehalogenase from Parvibaculum lavamentivorans DS-1 (HHDH-PL) has been shown to catalyze the conversion of (S)-ethyl 4-chloro-3-hydroxybutanoate to (R)-ethyl 4-cyano-3-hydroxybutyrate. rsc.org

The reaction proceeds via an initial intramolecular dehalogenation to form a chiral epoxide intermediate, which is then opened by a cyanide ion in a regio- and stereoselective manner. researchgate.net This enzymatic process is notable for its high conversion and yield under optimized conditions. rsc.org

Table 1: Enzymatic Cyanation of (S)-Ethyl 4-chloro-3-hydroxybutanoate

Catalyst Substrate Product Substrate Conc. Conversion Yield Time Reference

Optically active 4-hydroxy-2-pyrrolidone (B119327) is another important chiral intermediate in medicinal chemistry. (R)-ethyl 4-chloro-3-hydroxybutanoate can be converted to (R)-4-hydroxy-2-pyrrolidone. mdpi.commasterorganicchemistry.com The synthesis typically involves a two-step sequence. The first step is the amination of the C-4 position, where the chloro group is displaced by an amino group, often by reaction with ammonia (B1221849) or a protected form of ammonia. This yields ethyl 4-amino-3-hydroxybutanoate. The second step is an intramolecular cyclization, where the amino group attacks the ester carbonyl, leading to the formation of the five-membered lactam ring of 4-hydroxy-2-pyrrolidone and the elimination of ethanol. This ring-closing reaction is often promoted by heat or a base catalyst.

Oxidation Reactions

The secondary hydroxyl group in this compound can be oxidized to a ketone, a transformation that is essentially the reverse of its synthesis from ethyl 4-chloro-3-oxobutanoate.

The oxidation of the secondary alcohol in this compound to the corresponding ketone, ethyl 4-chloro-3-oxobutanoate, requires mild and selective oxidizing agents to avoid over-oxidation or side reactions with the chloro or ester functionalities. The Swern oxidation is a well-established method suitable for this purpose. byjus.comgoogle.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine. The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups, making it an effective choice for this specific transformation. byjus.com Enzymatic oxidation using certain alcohol dehydrogenases can also achieve this conversion. masterorganicchemistry.com

Reduction Reactions

The functional groups within this compound can undergo reduction under specific conditions. The primary targets for reduction are the ethyl ester and the chloro group.

The ester functional group can be reduced to a primary alcohol using powerful reducing agents. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran. masterorganicchemistry.com This reaction converts the ethyl ester to a hydroxymethyl group, yielding 4-chloro-1,3-butanediol. Due to the high reactivity of LiAlH₄, the reaction must be performed under inert and anhydrous conditions. byjus.com

The chloro group can be removed through catalytic hydrogenolysis, a process also known as dehalogenation. This reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), and a base (e.g., sodium acetate (B1210297) or triethylamine) to neutralize the HCl formed during the reaction. This would convert this compound into ethyl 3-hydroxybutanoate.

Formation of Other Alcohol Derivatives

The secondary hydroxyl group in this compound is a key site for chemical modification. While specific literature detailing the derivatization of this particular compound is not extensively available, the reactivity of its secondary alcohol allows for a range of well-established transformations common to this functional group. These potential reactions include esterification and etherification, which would yield a variety of derivatives.

Esterification: The hydroxyl group can be converted to an ester through reaction with various acylating agents. For instance, reaction with an acyl chloride in the presence of a base like pyridine (B92270) would readily form the corresponding ester. chemguide.co.uklibretexts.org Alternatively, Fischer esterification with a carboxylic acid under acidic catalysis would also yield an ester, though this reaction is typically reversible.

Etherification: The formation of an ether derivative can be achieved through methods such as the Williamson ether synthesis. masterorganicchemistry.comchemistrytalk.org This would involve deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a leaving group on another alkyl compound. masterorganicchemistry.com

The following table summarizes potential derivatization reactions of the hydroxyl group in this compound based on general principles of organic chemistry.

Table 1: Potential Derivatization Reactions of the Hydroxyl Group

Reaction Type Reagent Product
Esterification Acyl Chloride (e.g., Acetyl Chloride) in Pyridine Ethyl 3-(acetyloxy)-4-chlorobutanoate

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in this compound is susceptible to nucleophilic substitution, a reaction of significant interest for the synthesis of various pharmaceutical intermediates. A notable transformation is the conversion of the chlorohydrin functionality into other substituted alcohols, such as cyanohydrins.

Research has demonstrated the biocatalytic conversion of (S)-4-chloro-ethyl 3-hydroxybutanoate into (R)-4-cyano-3-hydroxy ethyl butyrate. chemistrytalk.org This transformation is catalyzed by a halohydrin dehalogenase enzyme. The reaction mechanism involves an initial intramolecular nucleophilic attack by the hydroxyl group to displace the chloride ion, forming an epoxide intermediate, (S)-3,4-epoxy ethyl butyrate. chemistrytalk.orgrug.nl This epoxide is then subjected to a ring-opening reaction by a nucleophile.

In the presence of hydrogen cyanide (HCN) or a cyanide salt, the epoxide ring is opened by the cyanide nucleophile. chemistrytalk.org This enzymatic process allows for the stereoselective synthesis of β-substituted alcohols. rug.nlnih.gov The reaction is typically performed in an aqueous phase at a controlled pH. chemistrytalk.org

The following table details the nucleophilic substitution of the chlorine atom in (S)-4-chloro-ethyl 3-hydroxybutanoate.

Table 2: Nucleophilic Substitution of the Chlorine Atom

Starting Material Enzyme Nucleophile Product Yield
(S)-4-chloro-ethyl 3-hydroxybutanoate Halohydrin dehalogenase (HHEC) Sodium cyanide / Hydrocyanic acid (R)-4-cyano-3-hydroxy ethyl butyrate 67.13%

This enzymatic cascade highlights a sophisticated method for the derivatization of this compound, enabling the synthesis of valuable chiral building blocks. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
(S)-4-chloro-ethyl 3-hydroxybutanoate
(R)-4-cyano-3-hydroxy ethyl butyrate
(S)-3,4-epoxy ethyl butyrate
Acetyl Chloride
Pyridine
Ethyl 3-(acetyloxy)-4-chlorobutanoate
Sodium Hydride
Methyl Iodide
Ethyl 4-chloro-3-methoxybutanoate
Sodium cyanide

Advanced Methodologies in Research and Development

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Efficiency

The performance of enzymes, particularly carbonyl reductases and alcohol dehydrogenases, in the synthesis of ethyl 4-chloro-3-hydroxybutanoate can be significantly improved through protein engineering. Directed evolution and rational design are powerful tools to tailor enzymes with desired properties such as higher activity, improved stability, and enhanced stereoselectivity. Recent studies have demonstrated the efficacy of modifying the active site, substrate channel, and distal hotspots of these enzymes to boost their catalytic efficiency. acs.orgnih.gov

Active Site Modification

The active site of an enzyme is directly involved in substrate binding and catalysis. Modifications in this region can profoundly impact the enzyme's kinetic parameters and stereoselectivity. In the context of producing ethyl (R)-4-chloro-3-hydroxybutanoate, strategic mutations within the active site of alcohol dehydrogenase LCRIII have been shown to enhance its catalytic efficiency. For instance, a triple mutant (M3: W151F–S167A-F215Y) exhibited a 4.55-fold increase in specific enzyme activity and a 3.98-fold improvement in kcat/Km compared to the wild type. nih.gov This enhancement is attributed to optimized interactions between the modified amino acid residues and the substrate, ethyl 4-chloro-3-oxobutanoate.

Optimization of Reaction Parameters in Biocatalysis

Beyond enzyme engineering, the optimization of reaction parameters is crucial for maximizing the yield and purity of this compound in biocatalytic processes. Factors such as temperature, pH, and substrate concentration must be carefully controlled to ensure the enzyme operates at its peak performance and stability.

Temperature and pH Effects on Enzyme Activity and Stability

Table 1: Optimal Temperature and pH for Enzymes in this compound Synthesis

EnzymeSource OrganismOptimal Temperature (°C)Optimal pHReference
Carbonyl Reductase (BgADH3)Burkholderia gladioli306.0 researchgate.net
Lipase (B570770) (Novozym435)-30- researchgate.net
Recombinant Carbonyl ReductaseEscherichia coli30- mdpi.com

Substrate Concentration and Fed-Batch Strategies

High concentrations of the substrate, ethyl 4-chloro-3-oxobutanoate, can lead to substrate inhibition, a common phenomenon in enzyme kinetics where the reaction rate decreases at high substrate concentrations. To circumvent this issue and achieve high product titers, fed-batch strategies are often employed. researchgate.net This involves the gradual addition of the substrate to the reaction mixture, maintaining its concentration at a level that is optimal for the enzyme's activity while avoiding inhibition.

For instance, in the production of ethyl (S)-4-chloro-3-hydroxybutanoate, a fed-batch approach allowed for the bioconversion of up to 3000 mM (494 g/L) of the substrate within 8 hours, resulting in a 98.2% yield. nih.gov Similarly, a study using a stereoselective carbonyl reductase from Burkholderia gladioli successfully converted 1200 mmol of the substrate in an aqueous/octanol biphasic system using a substrate fed-batch strategy, affording the product with 99.9% enantiomeric excess. researchgate.net Another investigation into the synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate using E. coli transformant cells also highlighted the benefits of a fed-batch system in an organic-solvent-water two-phase system. nih.gov Research on a novel carbonyl reductase from Pichia stipitis also demonstrated that a fed-batch strategy in a water/organic phase system helps to eliminate substrate and product inhibition, significantly improving the transformation effect. google.com

Table 2: Fed-Batch Strategies in the Synthesis of this compound

Enzyme/SystemSubstrate ConcentrationYieldEnantiomeric Excess (ee)Reference
NADPH-dependent carbonyl reductase (SrCR)3000 mM (494 g/L)98.2%99.4% nih.gov
Carbonyl reductase from Burkholderia gladioli (BgADH3)1200 mmol-99.9% researchgate.net
E. coli expressing carbonyl reductase and glucose dehydrogenase-85%- nih.gov
Carbonyl reductase from Pichia stipitis->95%100% google.com

Cofactor Regeneration Systems

The enzymatic synthesis of chiral alcohols like this compound is heavily reliant on oxidoreductases, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). These enzymes require stoichiometric amounts of reduced nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH) as hydride donors. Given the high cost of these cofactors, their in situ regeneration is paramount for the economic feasibility of any industrial-scale biocatalytic process. frontiersin.orgrsc.org

Several strategies have been developed for this purpose, with enzyme-coupled systems being the most prevalent. This approach pairs the primary reductase with a second dehydrogenase that oxidizes a cheap co-substrate, thereby regenerating the reduced cofactor. A common and effective system involves co-expressing the desired carbonyl reductase with glucose dehydrogenase (GDH). nih.govmdpi.comresearchgate.net In this setup, glucose acts as the ultimate reductant, and its oxidation by GDH continuously replenishes the NADPH or NADH pool consumed by the reductase. mdpi.comresearchgate.net Recombinant Escherichia coli cells have been successfully engineered to co-express both a carbonyl reductase and a GDH, creating a whole-cell biocatalyst capable of efficient cofactor recycling. nih.govresearchgate.net

Alternative co-substrates and enzymes are also employed. Isopropanol, for instance, can be used with an alcohol dehydrogenase for cofactor regeneration. nih.gov More novel approaches include light-driven regeneration systems, where a versatile photochemical system is coupled with ketoreductases to achieve controllable and mild production of chiral alcohols. rsc.orgresearchgate.net

The table below summarizes various cofactor regeneration systems used in the synthesis of chiral hydroxybutanoates.

Primary Enzyme SystemCofactorRegeneration EnzymeCo-substrateOrganism/SystemReference
Carbonyl Reductase from Pichia stipitisNAD(H)Glucose Dehydrogenase from Bacillus megateriumGlucoseRecombinant E. coli nih.gov
Carbonyl Reductase (CgCR)NADPHGlucose Dehydrogenase (GDH)GlucoseRecombinant E. coli mdpi.com
Carbonyl Reductase (BgADH3)NADPHGlucose DehydrogenaseGlucoseRecombinant E. coli researchgate.net
Aldehyde Reductase from Sporobolomyces salmonicolorNADPHGlucose DehydrogenaseGlucoseIsolated Enzymes asm.orgnih.gov
Alcohol Dehydrogenase (LkADH)NADPHAlcohol Dehydrogenase (CbADH-6M)IsopropanolDual Recombinant E. coli cells nih.gov

Solvent System Effects (e.g., biphasic systems)

The reaction environment significantly impacts the efficiency of the biocatalytic reduction of Ethyl 4-chloro-3-oxobutanoate (COBE). While aqueous monophasic systems are simpler, they often suffer from limitations such as substrate instability, low substrate solubility, and inhibition of the enzyme by high concentrations of the substrate or the product, this compound. asm.orgnih.govresearchgate.net

To overcome these challenges, aqueous-organic biphasic systems have been extensively investigated and proven highly effective. nih.govresearchgate.netasm.orgnih.govresearchgate.net In such a system, the enzymatic reaction occurs in the aqueous phase, while the organic phase serves as a reservoir for the substrate and an extraction medium for the product. This partitioning minimizes the concentration of inhibitory compounds in the aqueous phase, driving the reaction equilibrium towards product formation and simplifying downstream processing. asm.org

The choice of the organic solvent is critical, as it must be biocompatible (i.e., not denature the enzyme) and possess favorable partition coefficients for the substrate and product. nih.gov Various solvents have been screened, with findings indicating that solvents like n-butyl acetate (B1210297), isooctane, octanol, and dibutylphthalate can significantly enhance reaction yields and product concentrations. nih.govresearchgate.netresearchgate.netresearchgate.net For example, in the synthesis of (S)-Ethyl 4-chloro-3-hydroxybutanoate, a water/n-butyl acetate biphasic system enabled the production of 1,398 mM of the product in the organic phase, a marked improvement over aqueous systems. nih.gov Similarly, an aqueous/octanol system was successfully used to convert up to 1200 mmol of COBE in the synthesis of the (R)-enantiomer. researchgate.net

The following table details the performance of different biphasic systems in the synthesis of this compound.

EnantiomerCatalystBiphasic System (Aqueous:Organic)Key FindingReference
(S)-CHBERecombinant E. coliWater/n-butyl acetateAchieved 1,398 mM product in the organic phase, the highest reported for NADH-dependent yeast reductases. nih.gov
(R)-CHBERecombinant E. coliAqueous/octanol1200 mmol of COBE was completely converted using a fed-batch strategy, with >99.9% e.e. researchgate.net
(S)-CHBEDried Baker's YeastPhosphate (B84403) buffer/isooctaneAchieved a product yield of 93.9% and e.e. of 91.4%. researchgate.net
(R)-CHBEAldehyde Reductase & GDHWater/n-butyl acetateOvercame substrate instability and enzyme inhibition observed in aqueous systems; achieved 95.4% molar yield on a large scale. asm.orgnih.gov
(S)-CHBEAureobasidium pullulans cellsPotassium phosphate buffer/dibutylphthalateThe biphasic system was found to be more efficient than the monophasic aqueous system. researchgate.net

Metal Ion Effects on Enzyme Activity

The activity of carbonyl reductases can be significantly modulated by the presence of metal ions and other chemical agents. plos.orgnih.gov These ions can act as cofactors, activators, or inhibitors, depending on the specific enzyme and ion concentration. Therefore, optimizing the metal ion composition of the reaction medium is a crucial step in developing an efficient biocatalytic process. mdpi.com

Studies on various reductases have shown a range of effects. For the asymmetric reduction of COBE using a carbonyl reductase (CgCR), Ni²⁺ was found to have a pronounced promotional effect on enzyme activity, with an optimal concentration of 7 mM. mdpi.com In contrast, other ions such as Cr³⁺, Mg²⁺, and Fe²⁺ were shown to inhibit the same enzyme. mdpi.com In a different study, a reductase from Sporobolomyces salmonicolor was inhibited by 1 mM concentrations of CuSO₄, ZnSO₄, and HgCl₂. researchgate.net

The role of metal ions can be structural, catalytic, or both. For instance, in ketol-acid reductoisomerase (KARI), two Mg²⁺ ions are essential in the active site, playing a direct role in the catalytic mechanism by bridging the substrate and forming a hydroxide (B78521) group that initiates the reaction. nih.govuq.edu.auresearchgate.net For this class of enzymes, only Mg²⁺ is capable of promoting the isomerization reaction. nih.govresearchgate.net

The table below summarizes the observed effects of various metal ions on reductases involved in the synthesis of chiral chlorohydrins.

Enzyme/OrganismMetal IonConcentrationEffectReference
Carbonyl Reductase (CgCR)Ni²⁺7 mMApparent promotion mdpi.com
Carbonyl Reductase (CgCR)Cr³⁺6 mMInhibition mdpi.com
Carbonyl Reductase (CgCR)Mg²⁺6 mMInhibition mdpi.com
Carbonyl Reductase (CgCR)Fe²⁺6 mMInhibition mdpi.com
Aldehyde Reductase (S. salmonicolor)CuSO₄1 mMInhibition researchgate.net
Aldehyde Reductase (S. salmonicolor)ZnSO₄1 mMInhibition researchgate.net
Aldehyde Reductase (S. salmonicolor)HgCl₂1 mMInhibition researchgate.net
Ketol-Acid Reductoisomerase (KARI)Mg²⁺3-10 mMEssential for activity researchgate.net

Computational Studies and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for understanding the function of ketoreductases at an atomic level. mdpi.com These simulations provide insights into enzyme-substrate interactions, the origins of stereoselectivity, and the effects of mutations, guiding rational protein engineering efforts. rsc.orgrsc.org

Elucidation of Substrate Specificities and Enantioselectivities

The high enantioselectivity of ketoreductases is a key attribute for their application in synthesizing chiral molecules like this compound. MD simulations are used to model the binding of a prochiral substrate, such as COBE, within the enzyme's active site. By simulating the enzyme-substrate-cofactor ternary complex, researchers can analyze the binding conformations that lead to the formation of either the (R)- or (S)-product. nih.govacs.orgnih.gov

These simulations have revealed that stereospecificity is often governed by subtle differences in hydrogen bonding, hydrophobic interactions, and steric hindrance. mdpi.comnih.gov For example, MD studies on a ketoreductase from a polyketide synthase showed that the correct substrate enantiomer is held in a conformation much closer to the reactive state with the NADPH cofactor. nih.govacs.orgnih.gov The incorrect enantiomer, conversely, was often stabilized in an unreactive conformation through a hydrogen bond with a specific active site residue (Q364), thus preventing its reduction and explaining the enzyme's high stereospecificity. nih.govacs.org Such detailed mechanistic understanding is crucial for selecting or engineering enzymes with desired selectivities for specific substrates. acs.org Homology modeling and computational docking can further predict the enantioselectivity of an enzyme for a particular substrate, aiding in the discovery of novel and effective biocatalysts. researchgate.net

Process Intensification and Scale-Up Considerations

Translating a successful lab-scale biocatalytic reaction into a robust industrial process requires significant process intensification and scale-up efforts. The primary goals are to maximize productivity, concentration, and yield while minimizing costs and environmental impact.

Industrial Production Feasibility

The industrial feasibility of producing this compound via biocatalysis is supported by numerous research findings that demonstrate high performance metrics. Key factors that contribute to this feasibility include:

High Product Titers: By using strategies like whole-cell catalysis in optimized biphasic systems and fed-batch substrate addition, extremely high product concentrations have been achieved. For instance, the complete conversion of 660 g L⁻¹ (4.0 M) of COBE has been reported in a monophasic aqueous system, showcasing a high tolerance to both substrate and product. acs.org In another case, a concentration of 1,398 mM (S)-CHBE was reached in the organic phase of a biphasic system. nih.gov

Excellent Enantioselectivity: The use of highly selective enzymes, often improved through protein engineering, consistently yields products with enantiomeric excess (e.e.) values greater than 99%. nih.govresearchgate.net This high optical purity is critical for pharmaceutical applications and obviates the need for costly chiral resolution steps. google.com

High Space-Time Yield (STY): Process intensification leads to high STY, a critical measure of industrial productivity. An STY of 4.47 mmol∙L⁻¹∙h⁻¹∙g DCW⁻¹ was achieved for (R)-CHBE production in a fed-batch biphasic system. researchgate.net Another process reported an STY of 2664 g L⁻¹ d⁻¹ for (S)-CHBE. acs.org

Cost-Effective Catalysts and Cofactors: The use of whole-cell recombinant biocatalysts eliminates the need for expensive and time-consuming enzyme purification. mdpi.com Furthermore, efficient enzyme-coupled cofactor regeneration systems utilizing inexpensive co-substrates like glucose make the process economically viable. researchgate.netgoogle.com

These advanced methodologies collectively demonstrate that the biocatalytic production of this compound is not only technically possible but also presents a commercially attractive and scalable manufacturing route. researchgate.netacs.org

Applications in Pharmaceutical and Agrochemical Synthesis

Pharmaceutical Intermediates

Ethyl 4-chloro-3-hydroxybutanoate is a versatile precursor for a range of pharmacologically valuable products. nih.gov Its specific stereoisomers, (R)- and (S)-ethyl 4-chloro-3-hydroxybutanoate, are instrumental in creating enantiomerically pure active pharmaceutical ingredients (APIs).

L-Carnitine Synthesis

The (R)-enantiomer of this compound, (R)-CHBE, is a crucial starting material for the synthesis of L-Carnitine. nih.govnih.gov L-Carnitine, chemically known as (R)-3-hydroxy-4-(trimethylamino)butyrate, is a naturally occurring compound involved in fatty acid metabolism. patsnap.com

The synthesis involves the reaction of (R)-CHBE with trimethylamine. patsnap.com This process can be achieved through various methods, including a one-step reaction in the presence of sodium hydroxide (B78521) or a multi-step process involving an intermediate esterified compound. patsnap.comgoogle.com Biocatalytic methods, employing enzymes like carbonyl reductase, are also utilized to produce the high-purity (R)-CHBE needed for this synthesis, often starting from ethyl 4-chloroacetoacetate. nih.govpatsnap.com These enzymatic reductions can achieve high yields and enantiomeric excess, making them an efficient route to L-Carnitine. nih.gov

Statins (e.g., Atorvastatin) Synthesis

The (S)-enantiomer, (S)-ethyl 4-chloro-3-hydroxybutanoate or (S)-CHBE, is a key chiral intermediate in the synthesis of statins, a class of cholesterol-lowering drugs. mdpi.comgoogle.com Notably, it is a precursor for the widely prescribed drug Atorvastatin (B1662188). researchgate.net

The synthesis of the atorvastatin side chain often begins with (S)-CHBE. mdpi.comresearchgate.net This can be converted to ethyl (R)-4-cyano-3-hydroxybutyrate, another critical intermediate for Atorvastatin, through a reaction with a cyanide source. nih.govmdpi.comnih.gov Various synthetic strategies, including both chemical and enzymatic methods, have been developed to optimize this conversion. mdpi.comnih.gov For instance, enzymatic processes using ketoreductases and halohydrin dehalogenases have been established to produce the desired cyano intermediate from ethyl 4-chloroacetoacetate via (S)-CHBE. nih.gov

IntermediatePrecursorTarget Drug Class
(R)-ethyl 4-chloro-3-hydroxybutanoateEthyl 4-chloroacetoacetateL-Carnitine
(S)-ethyl 4-chloro-3-hydroxybutyrateEthyl 4-chloroacetoacetateStatins (e.g., Atorvastatin)
Ethyl (R)-4-cyano-3-hydroxybutyrate(S)-ethyl 4-chloro-3-hydroxybutyrateStatins (e.g., Atorvastatin)

Negamycin Synthesis

(R)-ethyl 4-chloro-3-hydroxybutyrate is also identified as a crucial chiral building block for the synthesis of Negamycin. mdpi.com Negamycin is a dipeptide antibiotic with known biological activity. The synthesis leverages the chiral center of (R)-CHBE to construct the final antibiotic structure.

Macrolactin A Synthesis

Similarly, (R)-ethyl 4-chloro-3-hydroxybutyrate serves as a key intermediate in the synthesis of Macrolactin A. mdpi.com Macrolactins are a class of macrolide antibiotics. The chiral nature of (R)-CHBE is essential for establishing the correct stereochemistry in the complex structure of Macrolactin A.

Other Chiral Drugs and Active Pharmaceutical Ingredients (APIs)

The versatility of this compound extends to the synthesis of a variety of other chiral drugs and APIs. The (R)-enantiomer is a precursor for (R)-4-hydroxy-2-pyrrolidone and (R)-4-amino-3-hydroxybutyric acid (GABOB). nih.govnih.gov The (S)-enantiomer can be used as a starting material in the synthesis of 4-amino-3-hydroxybutyric acid, a compound with pharmacological importance. chemicalbook.com Furthermore, biocatalytic methods using alcohol dehydrogenases have demonstrated the potential to synthesize various optically pure chiral alcohols from ethyl 4-chloroacetoacetate, highlighting the broad applicability of this compound as an intermediate in the pharmaceutical industry. acs.org

Agrochemical Development

Beyond pharmaceuticals, ethyl 4-chloro-3-hydroxybutyrate has applications in the development of agrochemicals. researchgate.net Chiral molecules are increasingly important in this sector to enhance specificity and reduce environmental impact. While the specific agrochemical products derived from this compound are less documented in publicly available literature compared to its pharmaceutical applications, its role as a chiral building block suggests its potential in creating novel and effective crop protection agents. The ability to synthesize specific stereoisomers allows for the development of more targeted and efficient pesticides and herbicides. researchgate.net

Pest Control Solutions

While the primary application of this compound is in the pharmaceutical sector, its potential in the development of novel agrochemicals for pest control is an area of active research. chemicalbook.com The chiral nature of the molecule is of particular interest, as the biological activity of pesticides can often be attributed to a single enantiomer. nih.govsigmaaldrich.com This specificity can lead to the development of more targeted and effective crop protection solutions with potentially reduced environmental impact. nih.gov

The development of new agrochemicals often involves the synthesis and screening of numerous derivatives of a lead compound. nih.gov this compound, as a versatile chiral intermediate, can be used to create a variety of such derivatives. nih.gov Although direct evidence linking this specific compound to commercially available pesticides is not widespread in publicly available research, its role as a chiral building block makes it a valuable tool for researchers in the agrochemical industry. The synthesis of novel insecticides, such as certain diamide (B1670390) derivatives, often involves multi-step processes where chiral intermediates with similar functionalities are crucial. mdpi.comnih.govresearchgate.net The continuous search for new and effective pesticides necessitates the exploration of innovative molecular scaffolds, and chiral chlorohydrins like this compound represent a promising class of starting materials. nih.gov

Fine Chemical Synthesis

In the realm of fine chemical synthesis, this compound serves as a critical starting material for a variety of complex organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated to build intricate molecular architectures. The compound is particularly valued in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule.

The (S)-enantiomer, (S)-ethyl 4-chloro-3-hydroxybutanoate, is a widely used intermediate in the synthesis of several pharmaceutical compounds. chemicalbook.comsigmaaldrich.com For instance, it is a key building block in the production of Atorvastatin, a widely prescribed cholesterol-lowering medication. chemicalbook.com It is also used as a starting material for the synthesis of 4-amino-3-hydroxybutyric acid, a compound of pharmacological importance. chemicalbook.com

The (R)-enantiomer, (R)-ethyl 4-chloro-3-hydroxybutanoate, also finds significant application in the synthesis of biologically active molecules. It is utilized as a starting material for producing the immunosuppressive agent FR252921 and in the total synthesis of the macrolide iriomoteolide-1b. sigmaaldrich.com Furthermore, it is an important precursor for the synthesis of L-carnitine. nih.gov

The synthesis of these enantiomerically pure forms of this compound is often achieved through biocatalytic reduction of the corresponding ketone, ethyl 4-chloro-3-oxobutanoate. This method is favored for its high yield and enantioselectivity. nih.gov

Future Research Directions and Perspectives

Discovery and Characterization of Novel Biocatalysts

The quest for new and improved biocatalysts is a significant driver of innovation in the synthesis of Ethyl 4-chloro-3-hydroxybutanoate. The focus is on identifying enzymes with superior activity, stability, and stereoselectivity.

Genome Database Mining for Carbonyl Reductases

A promising strategy for discovering novel biocatalysts is genome database mining. This approach involves searching through genomic libraries to identify genes that encode for carbonyl reductases, the enzymes responsible for the asymmetric reduction of a precursor to this compound. nih.govnih.gov For instance, a study successfully identified a novel NADH-dependent reductase (CmCR) from Candida magnoliae through genome mining, which was then overexpressed in Escherichia coli for the efficient synthesis of the (S)-enantiomer. nih.gov Similarly, a carbonyl reductase from Pichia stipitis was identified and co-expressed in E. coli with a glucose dehydrogenase from Bacillus megaterium to create a cofactor regeneration system for the synthesis of (S)-Ethyl 4-chloro-3-hydroxybutanoate. nih.gov This method allows for the targeted discovery of enzymes with desired properties, moving beyond traditional screening methods. The identification of an alcohol dehydrogenase, SmADH31, from the Stenotrophomonas maltophilia genome is another example of the success of this approach. acs.org

Development of More Robust and Efficient Bioreduction Systems

Improved Cofactor Regeneration Strategies

A key challenge in biocatalytic reductions is the regeneration of the expensive nicotinamide (B372718) cofactors (NADH or NADPH) required by the carbonyl reductases. nih.govacs.org Research is actively exploring more efficient and economical cofactor regeneration systems. A common and effective strategy is the use of a coupled-enzyme system, where a second enzyme is used to regenerate the cofactor. For example, glucose dehydrogenase (GDH) is frequently paired with a carbonyl reductase. nih.govnih.gov The GDH oxidizes a low-cost substrate like glucose, which in turn reduces the oxidized cofactor (NAD⁺ or NADP⁺) back to its active form (NADH or NADPH). nih.gov

Another approach is the "coupled-substrate" method, where the same enzyme that reduces the primary substrate also oxidizes a co-substrate, such as isopropanol, to regenerate the cofactor. nih.govacs.org While simpler, this method can be limited by thermodynamic equilibrium and potential solvent inactivation of the enzyme. acs.org To overcome these limitations, whole-cell biocatalysts are often employed. These systems can utilize the cell's own metabolic pathways to regenerate cofactors, simplifying the process. nih.gov Research has shown that co-expressing the desired reductase and a regeneration enzyme like GDH within the same host organism, such as E. coli, can create a self-sustaining catalytic system. nih.govnih.gov

Recent studies have also investigated the use of natural deep eutectic solvents (NADES) to enhance whole-cell catalysis by improving cell permeability and, consequently, the interaction between the substrate and the intracellular enzyme. mdpi.comnih.gov

Integration of Biocatalysis with Continuous Flow Processes

The integration of biocatalytic reactions into continuous flow systems is a rapidly advancing area with the potential to significantly improve the production of chiral intermediates like this compound. nih.gov Continuous flow processes offer several advantages over traditional batch reactions, including enhanced mixing, superior heat and mass transfer, the ability to operate at higher pressures, and easier automation and in-line purification. nih.gov

For biocatalysis, continuous flow can lead to increased productivity, simplified product separation, and the potential for enzyme recycling, which reduces costs. nih.gov Researchers are developing methods to effectively immobilize enzymes or whole cells within flow reactors, creating stable and reusable biocatalytic systems. researchgate.net While challenges remain, particularly in engineering efficient cofactor regeneration within a continuous flow setup, the potential benefits of this approach are driving significant research efforts. nih.gov The ability to telescope multiple reaction steps—combining chemo- and biocatalysis in a continuous sequence—further highlights the transformative potential of flow chemistry in fine chemical synthesis. syrris.jp

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to create more environmentally friendly and sustainable processes.

Reduced Solvent Use and Waste Generation

A major focus of green chemistry in this context is the reduction of solvent use and the generation of waste. Traditional chemical synthesis methods often rely on large volumes of organic solvents and can produce significant amounts of byproducts. mdpi.com Biocatalytic processes, particularly those conducted in aqueous media or biphasic systems with recyclable organic solvents, offer a greener alternative. nih.gov

The use of whole-cell biocatalysts can minimize the need for purified enzymes and organic solvents, as the reactions can often be carried out in water. nih.gov Furthermore, the high selectivity of enzymes reduces the formation of unwanted byproducts, simplifying purification and minimizing waste. Research into biphasic systems, where the product is extracted into an organic phase while the biocatalyst remains in the aqueous phase, allows for easier product recovery and reuse of the catalyst and solvent. nih.gov For example, a water/n-butyl acetate (B1210297) system has been shown to be effective for the production of (S)-Ethyl 4-chloro-3-hydroxybutanoate. nih.gov

Research Findings on Biocatalytic Synthesis of this compound

BiocatalystSubstrateProductKey Findings
Carbonyl reductase from Pichia stipitis and glucose dehydrogenase from Bacillus megaterium (co-expressed in E. coli)Ethyl 4-chloro-3-oxobutanoate(S)-Ethyl 4-chloro-3-hydroxybutanoateAchieved a high concentration of the product (1,398 mM) in a water/n-butyl acetate biphasic system with a molar yield of 90.7%. nih.gov
Alcohol dehydrogenase SmADH31 from Stenotrophomonas maltophilia (co-expressed with glucose dehydrogenase in E. coli)Ethyl 4-chloroacetoacetate(S)-Ethyl 4-chloro-3-hydroxybutyrateDemonstrated high tolerance to both substrate and product (up to 6 M), enabling complete conversion of 660 g/L substrate with a space-time yield of 2664 g/L/d. acs.org
Carbonyl reductase BgADH3 from Burkholderia gladioli (co-expressed with glucose dehydrogenase in E. coli)Ethyl 4-chloro-3-oxobutanoate(R)-Ethyl 4-chloro-3-hydroxybutyrateAchieved complete conversion of 1200 mmol of substrate using a fed-batch strategy in a water/octanol biphasic system, with an enantiomeric excess of 99.9%. nih.gov
NADH-dependent reductase (CmCR) from Candida magnoliae (overexpressed in E. coli)Ethyl 4-chloro-3-oxobutanoate(S)-Ethyl 4-chloro-3-hydroxybutanoateSuccessfully reduced a high concentration of the substrate (3000 mM) to the product with a yield of >99.0% and an enantiomeric excess of >99.9%. nih.gov
Carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) (co-expressed in E. coli)Ethyl 4-chloro-3-oxobutanoate(R)-Ethyl 4-chloro-3-hydroxybutyrateAn efficient bioreduction was achieved in an ethyl acetate-betaine/lactic acid-water system, with a yield of ≥90% from 1000 mM substrate in 12 hours. mdpi.com

Lower Energy Consumption

One of the primary avenues for reducing energy consumption lies in the development and optimization of the biocatalyst and the reaction conditions. The use of whole-cell biocatalysts, for instance, circumvents the need for costly and energy-demanding enzyme purification steps. google.com Research into robust recombinant strains, such as E. coli expressing specific reductases, has demonstrated the potential for highly efficient synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate ((S)-CHBE) from ethyl 4-chloro-3-oxobutanoate (COBE). nih.gov

Key areas of investigation for lowering energy consumption include:

High-Concentration Substrate Biotransformation: Operating reactions at higher substrate concentrations significantly boosts space-time yield, leading to smaller reactor volumes and reduced energy requirements for heating, agitation, and downstream processing per unit of product. Research has shown that with optimized conditions and robust enzymes, it is possible to asymmetrically reduce COBE at concentrations as high as 3000 mM, achieving high yields and excellent enantiomeric excess. nih.gov Some novel alcohol dehydrogenases have even shown tolerance to extremely high substrate and product concentrations (up to 6 M) in a simple monophasic aqueous system, which simplifies the process and reduces energy for solvent handling. acs.org

Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pH, and solvent systems is crucial for maximizing enzyme activity and stability, which in turn reduces reaction times and energy inputs. nih.gov While higher temperatures can increase reaction rates, they can also negatively impact enzyme stability and the activity of cofactor regeneration enzymes. nih.govmdpi.com Studies have shown that optimizing the temperature—for example, by reducing it after an initial growth phase—can lead to significantly higher volumetric activity. mdpi.com The use of biphasic systems, such as a water/organic solvent mixture, can improve the solubility of hydrophobic substrates like COBE and alleviate substrate or product inhibition, leading to more efficient and energy-saving processes. google.comnih.govnih.gov

The table below summarizes research findings related to optimizing the biocatalytic production of this compound for improved efficiency, which correlates with lower energy consumption.

Table 1: Research Findings on Efficient this compound Synthesis

Catalyst System Substrate (COBE) Concentration Key Optimization Strategy Achieved Yield/Conversion Enantiomeric Excess (ee) Reference
Recombinant E. coli CCZU-K14 3000 mM High substrate concentration >99.0% yield >99.9% (S)-CHBE nih.gov
Recombinant E. coli expressing BgADH3 and GDH 1200 mmol total (fed-batch) Substrate fed-batch in a biphasic system 91.8% isolated yield 99.9% (R)-CHBE nih.gov
Recombinant E. coli expressing aldehyde reductase 1530 mM (periodical addition) Biphasic system (n-butyl acetate/water) with NADPH regeneration 91.1% molar conversion 91% (R)-CHBE nih.gov
Alcohol Dehydrogenase SmADH31 Up to 6 M High tolerance enzyme in a monophasic aqueous system Not specified Not specified acs.org

Future efforts will likely focus on combining these strategies, such as using highly tolerant enzymes in intensified, continuous-flow reactor systems with integrated cofactor regeneration and product removal to create exceptionally efficient and low-energy manufacturing processes.

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation
This compound CHBE
(S)-Ethyl 4-chloro-3-hydroxybutanoate (S)-CHBE
(R)-Ethyl 4-chloro-3-hydroxybutanoate (R)-CHBE
Ethyl 4-chloro-3-oxobutanoate COBE
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (reduced) NADPH
Nicotinamide adenine dinucleotide (reduced) NADH
Glucose -
n-Butyl acetate -

Q & A

Q. What are the standard biocatalytic methods for synthesizing enantiomerically pure (S)-CHBE?

The asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to (S)-CHBE is commonly achieved using recombinant Escherichia coli or yeast strains expressing carbonyl reductase (CR) and glucose dehydrogenase (GDH) for cofactor regeneration. For example, Candida magnoliae-derived CR produces (S)-CHBE with >99% enantiomeric excess (e.e.) under optimized conditions (pH 6.2, 5°C) . Whole-cell biocatalysts in aqueous-organic solvent systems (e.g., n-butyl acetate/water) enhance substrate solubility and product yield . Analytical methods like GC and HPLC with chiral columns (e.g., Chiralcel OB) are used to determine optical purity .

Q. How do reaction parameters influence the yield of CHBE in whole-cell biocatalysis?

Key parameters include:

  • pH : Optimal activity for CR is typically near pH 6.0–7.0 .
  • Temperature : Mild conditions (25–30°C) prevent enzyme denaturation .
  • Substrate feeding : Fed-batch addition of COBE reduces substrate inhibition, achieving >90% molar yield .
  • Cofactor regeneration : GDH-coupled systems with glucose sustain NADPH levels, improving turnover .

Q. What analytical techniques validate the enantiomeric purity of CHBE?

  • Gas Chromatography (GC) : Quantifies COBE and CHBE concentrations .
  • Chiral HPLC : Measures enantiomeric excess using columns like Chiralcel OB or OD-H .
  • Polarimetry : Confirms optical rotation consistency with literature values (e.g., [α]D²⁵ = +20.5° for (S)-CHBE) .

Advanced Research Questions

Q. How can site-directed mutagenesis improve the enantioselectivity and efficiency of carbonyl reductases?

Mutagenesis targeting substrate-binding pockets enhances stereoselectivity. For example, the W28A and S209G mutations in Lodderomyces elongisporus AKR increased (R)-CHBE production to >99% e.e. and reduced Km by 40% . Computational modeling (e.g., WHAT IF software) guides residue selection for rational enzyme design .

Q. What strategies resolve contradictions in enantioselectivity outcomes across different biocatalytic systems?

Discrepancies arise from enzyme source and reaction additives. For instance:

  • Candida magnoliae CR yields (S)-CHBE , while Sporobolomyces salmonicolor aldehyde reductase produces (R)-CHBE .
  • Additives like allyl alcohol (5% v/v) shift baker’s yeast selectivity from (S)- to (R)-CHBE by modulating enzyme conformation . Systematic screening of reductases (e.g., via genome mining) and additive libraries can identify optimal conditions .

Q. How do biocompatible solvents enhance CHBE biosynthesis in biphasic systems?

Solvents like choline chloride/glycerol ([ChCl][Gly]) improve substrate solubility and enzyme stability. In 12.5% [ChCl][Gly]-water media, E. coli CCZU-T15 achieved 98% conversion of COBE to (S)-CHBE, with a space-time yield of 56.51 mmol/L/h . Solvent polarity also modulates water activity, reducing byproduct formation .

Q. What experimental designs address low NADPH availability in large-scale CHBE production?

  • Cofactor recycling : Couple CR with GDH and glucose, achieving NADPH turnover numbers >10,000 .
  • Engineered strains : Overexpress NAD kinase (pos5) in E. coli to boost intracellular NADPH pools .
  • Chemoenzymatic systems : Use Zn²⁺-supplemented media to stabilize halohydrin dehalogenases for tandem reactions .

Data Contradiction Analysis

Q. Why do studies report varying optimal pH values for carbonyl reductases?

Discrepancies stem from enzyme origin and assay conditions. For example:

  • Candida magnoliae CR has optimal activity at pH 6.2 , while Pichia stipitis CR functions best at pH 7.5 .
  • Ionic liquids (e.g., [Bmim]PF₆) can shift pH optima by altering enzyme microenvironments . Standardize assays in buffer-only systems to isolate pH effects.

Q. How can conflicting reports on substrate inhibition thresholds be reconciled?

Inhibition thresholds depend on biocatalyst form:

  • Purified enzymes : COBE >50 mM inhibits CR due to active-site saturation .
  • Whole cells : Intact membranes reduce free substrate concentration, allowing tolerances up to 200 mM COBE . Fed-batch substrate addition mitigates inhibition in both systems .

Methodological Best Practices

Q. What protocols ensure reproducibility in CHBE biocatalysis?

  • Strain validation : Use Sanger sequencing to confirm reductase gene integrity .
  • Standardized analytics : Calibrate HPLC/GC with authentic (S)- and (R)-CHBE standards .
  • Process controls : Monitor NADPH/NADH ratios via spectrophotometry (A₃₄₀) during reactions .

Q. How to scale up CHBE production without compromising enantiopurity?

  • Two-phase systems : Combine E. coli whole cells with n-butyl acetate for in situ product extraction, achieving 560 mM CHBE .
  • Immobilized enzymes : CR-GDH co-immobilized on chitosan beads retains >80% activity after 10 cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.